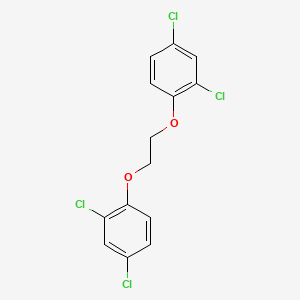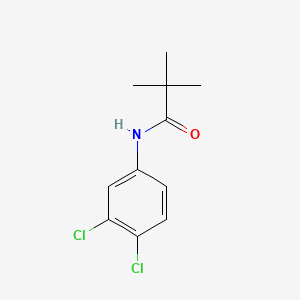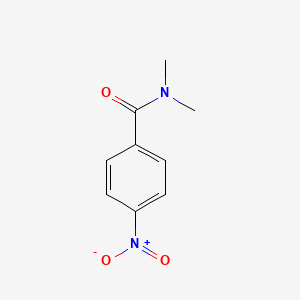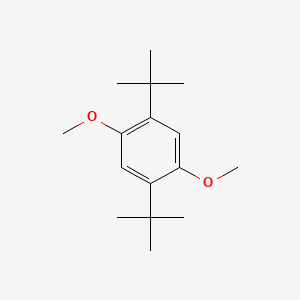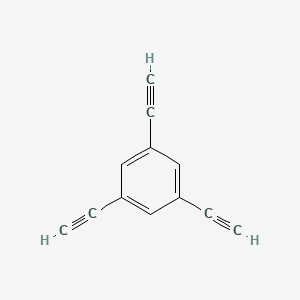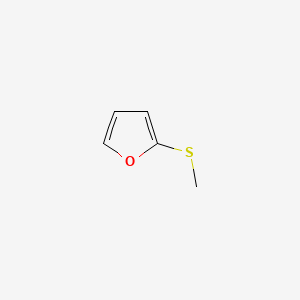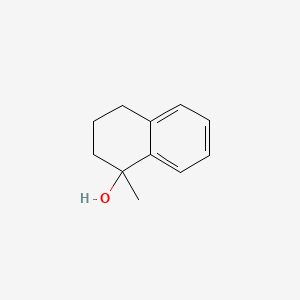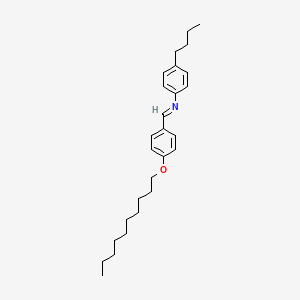
p-Decyloxybenzylidene p-butylaniline
描述
p-Decyloxybenzylidene p-butylaniline: is a liquid crystal compound known for its unique chemical structure and properties. It exhibits a smectic A phase, making it significant in the field of liquid crystal research. The compound has the molecular formula C₂₇H₃₉NO and a molecular weight of 393.6047 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Decyloxybenzylidene p-butylaniline typically involves the condensation of p-decyloxybenzaldehyde with p-butylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability.
化学反应分析
Types of Reactions:
Oxidation: p-Decyloxybenzylidene p-butylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride. Reduction can result in the formation of reduced derivatives with different functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: p-Decyloxybenzylidene p-butylaniline is widely used in the study of liquid crystals. Its smectic A phase makes it a valuable compound for understanding the behavior and properties of liquid crystals in various conditions.
Biology and Medicine: The compound’s unique properties have potential applications in the development of advanced materials for biological and medical research. It can be used in the design of biosensors, drug delivery systems, and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of liquid crystal displays (LCDs) and other electronic devices. Its stability and performance make it an essential component in the manufacturing of high-quality displays.
作用机制
The mechanism of action of p-Decyloxybenzylidene p-butylaniline involves its interaction with molecular targets and pathways related to liquid crystal formation. The compound’s structure allows it to align in specific orientations, leading to the formation of smectic A phases. This alignment is influenced by intermolecular forces, temperature, and external fields, which determine the compound’s behavior and properties in various applications.
相似化合物的比较
- p-Decyloxybenzylidene p-hexyloxyaniline
- p-Decyloxybenzylidene p-octyloxyaniline
- p-Decyloxybenzylidene p-decyloxyaniline
Comparison: p-Decyloxybenzylidene p-butylaniline is unique due to its specific alkyl chain length and the presence of both decyloxy and butylaniline groups. This combination imparts distinct liquid crystal properties, such as the smectic A phase, which may not be present in similar compounds with different alkyl chain lengths or substituents. The unique structure and properties of this compound make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-(4-butylphenyl)-1-(4-decoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-12-22-29-27-20-16-25(17-21-27)23-28-26-18-14-24(15-19-26)13-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSABKRNOGDWYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51749-29-2 | |
| Record name | p-Decyloxybenzylidene p-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the translational order parameter in liquid crystals like p-Decyloxybenzylidene p-butylaniline?
A1: The translational order parameter provides insights into the degree of positional order of molecules within a liquid crystal phase []. Understanding this order is crucial because it directly influences the unique anisotropic properties of liquid crystals, such as their optical and electrical behavior. By studying the translational order parameter in this compound, researchers can gain a deeper understanding of its structure-property relationships and its potential applications in areas like display technologies.
Q2: How was the translational order parameter determined for this compound in the study?
A2: The researchers used X-ray diffraction data to determine the translational order parameter []. By analyzing the intensities of the diffraction peaks, which reflect the arrangement of molecules within the material, they could calculate a quantitative measure of the positional order within the smectic phase of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




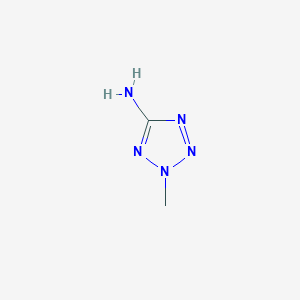
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)
